tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate
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Overview
Description
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate typically involves several steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and other advanced techniques to increase the overall efficiency and reduce the cost of production .
Chemical Reactions Analysis
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity.
In industry, tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate is used in the production of various chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methyl groups on the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl carbamate group can also play a role in stabilizing the molecule and enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate include tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate and tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate . These compounds share similar structural features but differ in the specific substituents on the piperidine or pyrrolidine ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9-,12-/m0/s1 |
InChI Key |
OPTIBJJXZAOPNL-CABZTGNLSA-N |
Isomeric SMILES |
C[C@]1(CCNC[C@@H]1O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNCC1O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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